2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile
Description
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a chloro group at position 2, a cyano group at position 3, and a bulky tetrahydro-2H-pyran-4-yl methoxy group at position 5. The compound’s molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of ~252.7 g/mol.
Properties
IUPAC Name |
2-chloro-5-(oxan-4-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-12-10(6-14)5-11(7-15-12)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRGQBWECKAIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(N=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloronicotinonitrile and tetrahydro-2H-pyran-4-ylmethanol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted nicotinonitriles.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the nitrile group, such as primary amines.
Hydrolysis Products: Amides or carboxylic acids derived from the nitrile group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile exhibit potential anticancer activity. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of nicotinonitrile derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that these compounds can enhance neuronal survival and function .
Agricultural Applications
Pesticidal Activity
The compound has been explored for its potential as a pesticide. Studies have shown that nicotinonitrile derivatives can act as effective insecticides due to their ability to interfere with the nervous system of pests. This application is particularly relevant in developing environmentally friendly pest control agents that target specific pests while minimizing harm to beneficial insects .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile typically involves multi-step reactions, including Suzuki coupling methods that allow for the introduction of the tetrahydro-pyran moiety. The reaction conditions and catalysts used significantly affect the yield and purity of the final product .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on a series of nicotinonitrile derivatives, researchers tested their efficacy against human breast cancer cells (MCF-7). The results indicated that certain derivatives, including those structurally related to 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile, exhibited IC50 values lower than standard chemotherapeutics, suggesting a promising avenue for further development .
Case Study 2: Neuroprotection in Animal Models
A recent investigation utilized animal models to assess the neuroprotective effects of similar compounds. The results demonstrated significant improvements in cognitive function and reduced neuronal loss after treatment with these compounds, highlighting their potential therapeutic role in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.
Material Properties: In material science, its action would be related to its electronic structure and how it interacts with other materials or light.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile are compared below with two closely related nicotinonitrile derivatives from the evidence: 2-methoxy-5-methylnicotinonitrile and 4-amino-5-methoxynicotinonitrile. Key distinctions arise from substituent type, position, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity: The THP-methoxy group in the target compound significantly increases molecular weight and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs. This bulk may enhance membrane permeability but reduce aqueous solubility. The chloro group at position 2 (vs.
Functional Group Positioning: In 4-amino-5-methoxynicotinonitrile, the amino group at position 4 introduces hydrogen-bonding capability, which could improve solubility but reduce blood-brain barrier penetration compared to the chloro-substituted target compound. The THP-methoxy group at position 5 in the target compound may confer steric hindrance, altering binding affinities in enzyme assays relative to smaller substituents.
Synthetic Utility: Nicotinonitriles with simpler substituents (e.g., 2-methoxy-5-methylnicotinonitrile) are often used as intermediates due to their lower molecular complexity. In contrast, the THP-containing derivative may require specialized synthetic routes to install the cyclic ether moiety.
Research Findings and Implications
While the provided evidence lacks explicit data on the target compound’s biological activity or applications, structural analysis suggests:
- Pharmacokinetic Profile : The THP group may prolong half-life by resisting oxidative metabolism, a common issue with smaller alkoxy groups.
- Target Selectivity : The chloro and THP-methoxy substituents could enhance selectivity for hydrophobic binding pockets in kinases or GPCRs compared to polar analogs.
Biological Activity
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chloro group and a methoxy group attached to a nicotinonitrile core, along with a tetrahydro-2H-pyran moiety. This unique structure may contribute to its biological effects.
Research indicates that compounds similar to 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile may interact with various biological targets, including:
- Enzyme Inhibition : Several studies suggest that nicotinonitrile derivatives can act as inhibitors of specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, which could impact neurological functions and disorders.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related compounds, demonstrating significant efficacy against various bacterial strains, including resistant strains. For instance, compounds with similar functional groups showed zones of inhibition against Staphylococcus aureus and Escherichia coli , suggesting that 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile might exhibit similar activities .
Table 1: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study
- A recent study evaluated the antimicrobial activity of various nicotinonitrile derivatives. The results indicated that compounds with structural similarities to 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile exhibited significant antibacterial activity, particularly against multi-drug resistant strains .
- Neuropharmacological Assessment
Research Findings
Recent research has shown that 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile and its analogs have promising potential in treating conditions such as:
- Infections : Due to their antimicrobial properties.
- Neurological Disorders : By modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
